6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Beschreibung

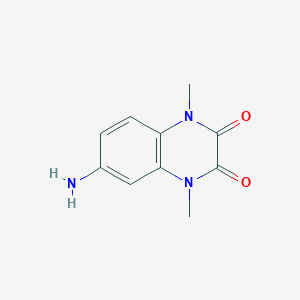

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (CAS: 76097-86-4) is a quinoxaline derivative with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Its structure features a quinoxaline-2,3-dione core substituted with an amino group at position 6 and methyl groups at positions 1 and 4 (Figure 1). The compound is listed under synonyms such as 6-amino-1,4-dimethylquinoxaline-2,3-dione and 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-1,4-dimethyl .

Eigenschaften

IUPAC Name |

6-amino-1,4-dimethylquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTXXHXCYQXDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C(=O)C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxalic Acid-Mediated Cyclization

The foundational route involves cyclocondensation of 1,2-diaminobenzene derivatives with oxalic acid. For instance, 6-amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized via a one-pot reaction between 4-methyl-o-phenylenediamine and oxalic acid under acidic conditions.

Procedure :

- 4-Methyl-o-phenylenediamine (0.204 mol) is dissolved in aqueous HCl (4.5 mL) and heated with oxalic acid dihydrate (0.238 mol) at reflux for 20 minutes.

- The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol, yielding the quinoxalinedione core.

- Methylation : The amino group at position 6 is introduced via nucleophilic substitution or reductive amination, followed by N-methylation using methyl iodide in the presence of a base.

Key Data :

Functionalization of Preformed Quinoxalinediones

Modification of preassembled 1,4-dihydroquinoxaline-2,3-dione scaffolds is a common strategy. For example:

- Nitration-Reduction Sequence :

Optimization Notes :

- Solvent Choice : THF enhances reaction homogeneity, improving methylation efficiency.

- Yield : 70–85% for the nitration-reduction step.

Green Chemistry Protocols

Solvent-Free Mechanochemical Synthesis

To minimize environmental impact, solvent-free grinding methods have been developed:

Procedure :

- 4-Methyl-o-phenylenediamine and oxalic acid dihydrate are ground in a mortar for 15–20 minutes.

- The mixture is left at room temperature for 24 hours, yielding the quinoxalinedione hydrate.

- Dehydration is achieved via heating at 110°C for 1 hour.

Advantages :

Aqueous-Phase Reactions

Aqueous HCl serves as both catalyst and solvent in some protocols:

- 4-Methyl-o-phenylenediamine and oxalic acid are refluxed in dilute HCl, yielding the dihydroquinoxalinedione after ice cooling.

- Post-functionalization steps (e.g., methylation) are conducted in ethanol or THF.

Critical Parameters :

- Acid Concentration : 0.75 M HCl optimizes cyclization without side-product formation.

- Temperature : Reflux conditions (100°C) accelerate reaction kinetics.

Modern Synthetic Innovations

Acyl Halide-Mediated Functionalization

Recent advances employ acyl halides to introduce substituents:

- 6-(4-Aminophenoxy)-1,4-dihydroquinoxaline-2,3-dione is reacted with methyl chloroformate in THF/DIPEA, yielding the N-methylated product.

- Purification involves sequential washing with dichloromethane and diethyl ether.

Performance Metrics :

Catalytic Methylation Strategies

Palladium-catalyzed methylation has been explored for enhanced selectivity:

- 6-Amino-1,4-dihydroquinoxaline-2,3-dione is treated with methylboronic acid and Pd(OAc)₂ in DMF at 80°C.

- The reaction proceeds via a Suzuki-Miyaura coupling mechanism, affording the dimethylated product.

Limitations :

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce hydroxylated quinoxalines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex quinoxaline derivatives . Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile intermediate in organic synthesis.

Biology

The compound has been studied for its potential as an inhibitor of d-amino acid oxidase (DAAO) . DAAO plays a critical role in amino acid metabolism, and inhibiting this enzyme can modulate neurotransmitter levels in the brain. This mechanism suggests potential therapeutic benefits for neurological conditions such as schizophrenia and other mood disorders.

Medicine

Research has explored the therapeutic applications of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione in treating neurological disorders . Its inhibitory activity against DAAO has shown promise in improving symptoms associated with these conditions. Additionally, studies have indicated potential anticancer properties due to its ability to affect cellular pathways involved in tumor growth.

Industry

In industrial applications, this compound may be utilized in developing new materials with specific electronic or optical properties . Its unique molecular structure allows for modifications that can enhance material performance in various applications.

Case Studies

- DAAO Inhibition Studies : Research demonstrated that 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione effectively inhibits DAAO with IC50 values ranging from 0.6 to 15 μM. This inhibition was linked to improved neurotransmitter modulation in models of schizophrenia .

- Anticancer Potential : A study evaluated the compound's effects on cancer cell lines and found significant cytotoxicity against certain types of tumors. The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Preliminary research suggested that derivatives of this compound exhibited antimicrobial properties against various pathogens. Further investigations are needed to explore its full potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological conditions .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline-2,3-diones are a versatile class of compounds with diverse biological and chemical properties. Below is a systematic comparison of 6-amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione with key analogs:

Structural and Functional Group Variations

Table 1: Substituent Profiles and Key Properties

Physicochemical and Material Properties

- The target compound’s amino group enhances polarity compared to alkyl-substituted analogs (e.g., 1,4-diethyl or 1,4-dioctyl derivatives) .

Crystallography and Packing :

Biologische Aktivität

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (often referred to as 6-aminoquinoxaline) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including neuropharmacological effects, anticancer potential, antimicrobial activity, and other relevant biological activities.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.21 g/mol

- CAS Number : 115049-73-5

1. Neuropharmacological Effects

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant neuropharmacological activities. In a study evaluating various quinoxalinone derivatives, it was found that certain compounds displayed anxiolytic and anticonvulsant effects. For example:

- Anxiolytic Activity : Compounds showed varying degrees of anxiolytic effects in animal models, with some exhibiting better results than diazepam at specific dosages (e.g., 30 mg/kg) .

- Anticonvulsant Activity : The compound protected mice against convulsions induced by strychnine and pentamethylenetetrazol, outperforming standard anticonvulsants like phenobarbitone at certain doses .

2. Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. In vitro studies indicated that some derivatives exhibited cytotoxic effects against various cancer cell lines:

- IC50 Values : Certain compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation .

3. Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has been explored against a range of pathogens:

- Bacterial Inhibition : Some derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Fungal Activity : The compounds also exhibited antifungal properties, making them candidates for further development in treating infections .

Data Tables

Case Studies

Several studies have highlighted the efficacy of 6-aminoquinoxaline in various biological contexts:

- Neuropharmacology Study : A study synthesized several quinoxalinone derivatives and assessed their neuropharmacological effects. The results indicated that specific derivatives showed significant anxiolytic and anticonvulsant activities compared to traditional medications .

- Anticancer Research : Another investigation focused on the anticancer properties of quinoxaline derivatives, revealing that certain compounds not only inhibited tumor growth but also displayed selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activity demonstrated that quinoxaline derivatives exhibited a broad spectrum of activity against various bacterial strains, supporting their potential use as therapeutic agents in infectious diseases .

Q & A

Q. What are the standard synthesis protocols for 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation Reaction : Reacting o-phenylenediamine derivatives with α-diketones or oxalic acid derivatives under reflux conditions (e.g., ethanol or methanol) to form the quinoxaline core .

Functionalization : Introducing amino and methyl groups via nucleophilic substitution or alkylation reactions. For example, hydrolysis of chloro intermediates (e.g., using HCl) followed by dimethylation .

Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the final product.

Q. Characterization Techniques :

- Spectroscopy : FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for proton environments and substituent positions .

- Mass Spectrometry : To confirm molecular weight (e.g., via ESI-MS or MALDI-TOF).

- Elemental Analysis : Validating stoichiometry .

Q. What spectroscopic markers are critical for confirming the structure of this compound?

Methodological Answer: Key spectroscopic identifiers include:

- ¹H NMR :

- Aromatic protons in the quinoxaline ring (δ 7.2–8.1 ppm, splitting patterns dependent on substitution).

- Methyl groups (δ 2.5–3.0 ppm, singlet for symmetrical dimethylation) .

- ¹³C NMR :

- Carbonyl carbons (C=O at ~160–170 ppm).

- Quaternary carbons in the dihydroquinoxaline ring (~130–140 ppm) .

- X-ray Crystallography : Definitive confirmation of planar quinoxaline core and bond lengths (e.g., C=O at 1.226 Å, indicative of dione structure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism, polymorphism, or solvent effects. Strategies include:

Comparative Analysis : Cross-reference with X-ray crystallography data (e.g., bond lengths like C1–O2 at 1.226 Å confirm dione form over enol tautomers) .

Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol equilibria).

Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data .

Example : Discrepancies in NH proton signals may arise from hydrogen bonding (O–H···O interactions in crystal packing, R₂²(10) motifs), which can be validated via crystallography .

Q. How can reaction conditions be optimized to improve yields of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione?

Methodological Answer: Optimization involves:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for dimethylation.

Catalysis : Acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) to accelerate cyclization .

Temperature Control : Stepwise heating (e.g., 60°C for condensation, 100°C for alkylation) to minimize side reactions.

Computational Guidance : Reaction path searches using quantum chemical methods (e.g., transition state analysis) to identify energy barriers and optimal pathways .

Case Study : A novel SNAr reaction with NaOH increased yields to 90% compared to traditional hydrolysis (4% yield) .

Q. What strategies are recommended for analyzing intermolecular interactions influencing this compound’s bioactivity?

Methodological Answer:

Crystallographic Studies : Identify hydrogen-bonding networks (e.g., O–H···O interactions) and π-π stacking (e.g., phenyl⋯phenyl interactions at 3.5–4.0 Å distances) .

Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., DNA intercalation via planar quinoxaline core).

In Vitro Assays :

- DNA Binding : Fluorescence quenching or ethidium bromide displacement assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to reference drugs) .

Q. How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer: Discrepancies may stem from assay conditions or compound purity. Mitigation steps:

Standardized Protocols :

- Use identical cell lines (e.g., HT-29 for colon cancer) and incubation times.

- Validate purity via HPLC (>95%) .

Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM).

Control Experiments : Compare with known bioreductive agents (e.g., 3-aminoquinoxaline-1,4-dioxide) to benchmark activity .

Q. What computational tools are effective in designing derivatives with enhanced properties?

Methodological Answer:

Quantum Chemistry Software : Gaussian or ORCA for calculating redox potentials (critical for bioreductive activation) .

Docking Programs (AutoDock, Schrödinger) : Predict binding affinity to targets like DNA topoisomerases.

Machine Learning : Train models on existing SAR data to predict solubility or toxicity .

Example : ICReDD’s reaction design platform integrates computation, informatics, and experiments to prioritize derivatives for synthesis .

Q. How can researchers validate the proposed mechanism of DNA damage caused by this compound?

Methodological Answer:

Gel Electrophoresis : Detect DNA strand breaks via agarose gel (e.g., plasmid relaxation assays).

Comet Assay : Quantify single-strand breaks in mammalian cells.

Radical Trapping : Use ESR spectroscopy to identify reactive oxygen species (ROS) generated during bioreduction .

Comparative Genomics : CRISPR screens to identify genes conferring resistance (e.g., NQO1 overexpression).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.